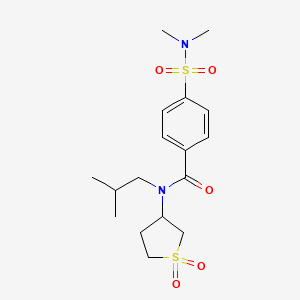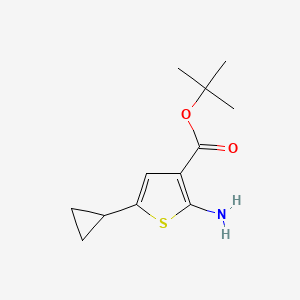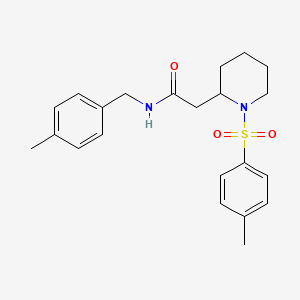
N-benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide” is a complex chemical compound with diverse applications in scientific research. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The compound has a linear formula of C10H8ClNOS and a molecular weight of 225.698 .
Molecular Structure Analysis
The molecular structure of “N-benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide” is represented by the linear formula C10H8ClNOS . The compound has a molecular weight of 225.698 . Unfortunately, more detailed structural analysis such as bond lengths, angles, and conformational properties are not available in the search results.Aplicaciones Científicas De Investigación
Thermal Decomposition and Chemical Reactions
Research on related compounds, such as O-acyl-N-[2-(methylthio)benzoyl]-N-t-butylhydroxylamines, has contributed to understanding the thermal decomposition mechanisms. The study by Uchida, Kobayashi, and Kozuka (1981) explored thermal rearrangements, leading to the formation of various products, indicating potential pathways for synthesizing N-benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide derivatives under specific conditions (Uchida, Kobayashi, & Kozuka, 1981).
Synthesis and Molecular Interactions
Another study by Ried, Oremek, and Guryn (1980) focused on the synthesis and reactions of new 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides, providing insights into the chemical behavior and potential applications of such compounds in various fields, including material science and medicinal chemistry (Ried, Oremek, & Guryn, 1980).
Material Science and Supramolecular Chemistry
Lightfoot, Mair, Pritchard, and Warren (1999) discussed the supramolecular packing motifs of related amide compounds, revealing potential applications in designing new materials with specific molecular organizations. This research could guide the development of materials based on N-benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide with unique properties (Lightfoot, Mair, Pritchard, & Warren, 1999).
Catalysis and Enzyme Inhibition
Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, and Tawab (2021) explored the design, synthesis, and structure-activity relationship of thiophene-2-carboxamide Schiff base derivatives, highlighting their potential as cholinesterase inhibitors. While this specific compound isn't directly mentioned, the research underscores the broader utility of benzothiophene carboxamide derivatives in developing inhibitors for enzymes, which could extend to N-benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide (Kausar et al., 2021).
Mecanismo De Acción
The mechanism of action for “N-benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide” is not specified in the search results. The compound’s multifunctional properties make it an ideal candidate for studying various biological and chemical processes.
Safety and Hazards
Propiedades
IUPAC Name |
N-benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c1-19(11-12-7-3-2-4-8-12)17(20)16-15(18)13-9-5-6-10-14(13)21-16/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNGZFWYQMVNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-chloro-N-methyl-1-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2995474.png)



![2-[(2-tert-butylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2995483.png)

![N-(benzo[b]thiophen-5-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2995486.png)
![(E)-2-(4-Chlorophenyl)-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]ethenesulfonamide](/img/structure/B2995487.png)


![4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2995491.png)

![9-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3,4,5,9-tetraazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),4,6,11,13-pentaene](/img/structure/B2995494.png)
